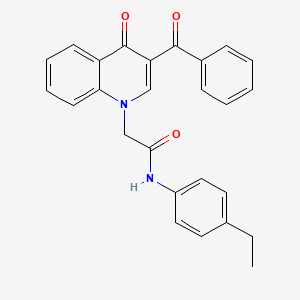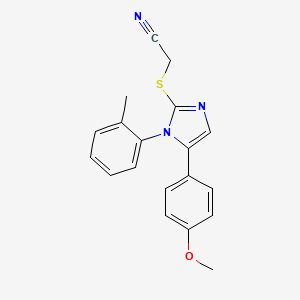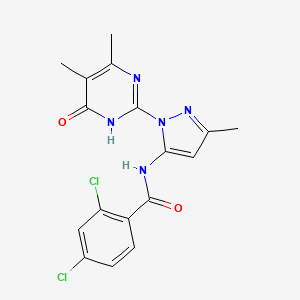![molecular formula C17H17N3O2S2 B2506516 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862975-45-9](/img/structure/B2506516.png)
2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one" is a heterocyclic molecule that contains multiple functional groups and rings, including methoxy, amino, and thiazole moieties. This structure suggests potential biological activity, which could be explored for various pharmacological applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of benzo[d]thiazol derivatives with various reagents. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . Similarly, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives involves the condensation of benzo[d]thiazol-2-yl derivatives with different aromatic amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings and substituents, which can influence its chemical reactivity and interaction with biological targets. The presence of the methoxy group and the amino linkage to the benzo[d]thiazol ring are key structural elements that could affect its binding to enzymes or receptors .
Chemical Reactions Analysis
Compounds containing benzo[d]thiazol moieties can undergo various chemical reactions. For example, the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile in the presence of a catalyst yields pyrimido[2,1-b][1,3]benzothiazole derivatives . These types of reactions could be relevant for further functionalization of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant pharmacological potential. The methoxy and amino groups could affect the solubility and the ability to form hydrogen bonds, which are important for biological interactions .
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Alkylation and Oxidation Studies : Research on 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, provides insight into selective oxidation processes involving the sulfide moiety, facilitated by the amino group. This highlights the compound's utility in synthetic chemistry, particularly in oxidation reactions that may be relevant to derivatives like the one (Ohkata, Takee, & Akiba, 1985).
Novel Synthesis of Derivatives : Another study focuses on synthesizing 2-substituted derivatives of thiazole and pyrimido[1,3]benzothiazole compounds, demonstrating the versatility of benzothiazole-based compounds in creating diverse molecular structures with potential biological activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Biological and Pharmaceutical Applications
Antimicrobial and Antifungal Properties : Benzothiazole derivatives have been shown to possess antimicrobial and antifungal properties, offering potential applications in developing new antimicrobial agents. For example, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have demonstrated effectiveness against significant types of fungi (Jafar et al., 2017).
Antiproliferative and DNA Protective Abilities : Schiff bases derived from 1,3,4-thiadiazole compounds were found to possess high DNA protective ability and exhibited cytotoxicity on cancer cell lines. This suggests a potential application in cancer research, particularly in studying mechanisms of action and developing new anticancer agents (Gür et al., 2020).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in protecting metals against corrosion. This application is crucial for industries dealing with metal preservation and maintenance (Hu et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .
Mode of Action
The compound, also known as a benzothiazole azo dye, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .
Biochemical Pathways
The compound’s interaction with mercury (ii) ions suggests it may play a role in pathways related to heavy metal detection and detoxification .
Pharmacokinetics
Similar compounds have been used in aqueous solutions, suggesting they may be water-soluble and potentially bioavailable .
Result of Action
The result of the compound’s action is a color change in the presence of mercury (II) ions, indicating its potential use as a chemosensor . This color change is due to the formation of a 2:1 coordination complex with the mercury (II) ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of mercury (II) ions in the environment triggers the compound’s color change . The compound’s efficacy as a chemosensor may also be influenced by factors such as pH, temperature, and the presence of other ions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGAGYKWVAMXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)

![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)
